2-chloro-5-{5-[(Z)-(2-{4-[(4-fluorophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]furan-2-yl}benzoic acid
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Overview
Description
2-chloro-5-{5-[(Z)-(2-{4-[(4-fluorophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]furan-2-yl}benzoic acid is a complex organic compound that features a variety of functional groups, including chloro, fluoro, amino, morpholine, triazine, hydrazinylidene, furan, and benzoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-{5-[(Z)-(2-{4-[(4-fluorophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]furan-2-yl}benzoic acid involves multiple steps. One common approach is to start with the preparation of the furan-2-yl benzoic acid derivative, followed by the introduction of the chloro and fluoro substituents. The triazine ring is then formed through a cyclization reaction, and the morpholine group is introduced via nucleophilic substitution. The final step involves the formation of the hydrazinylidene linkage .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-{5-[(Z)-(2-{4-[(4-fluorophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]furan-2-yl}benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-chloro-5-{5-[(Z)-(2-{4-[(4-fluorophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]furan-2-yl}benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-5-{5-[(Z)-(2-{4-[(4-fluorophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]furan-2-yl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function through binding interactions, leading to downstream effects on cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-(5-formyl-furan-2-yl)benzoic acid: Shares a similar furan-2-yl benzoic acid core but lacks the triazine and morpholine groups.
(Z)-3-(5-((5-chloro-2-oxoindolin-3-ylidene)methyl)furan-2-yl)benzoic acid: Contains a similar benzoic acid and furan structure but differs in the substituents and overall structure.
Uniqueness
2-chloro-5-{5-[(Z)-(2-{4-[(4-fluorophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]furan-2-yl}benzoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H21ClFN7O4 |
---|---|
Molecular Weight |
537.9 g/mol |
IUPAC Name |
2-chloro-5-[5-[(Z)-[[4-(4-fluoroanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C25H21ClFN7O4/c26-20-7-1-15(13-19(20)22(35)36)21-8-6-18(38-21)14-28-33-24-30-23(29-17-4-2-16(27)3-5-17)31-25(32-24)34-9-11-37-12-10-34/h1-8,13-14H,9-12H2,(H,35,36)(H2,29,30,31,32,33)/b28-14- |
InChI Key |
XWDJOKMXZWOPKA-MUXKCCDJSA-N |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C\C3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)NC5=CC=C(C=C5)F |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)NC5=CC=C(C=C5)F |
Origin of Product |
United States |
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